2,5-Dibromobenzamide

Medicinal chemistry Enzyme inhibition Acetylcholinesterase

Need a dibromobenzamide regioisomer without confounding acetylcholinesterase activity? Unlike the 2,4-isomer (IC50=12µM), 2,5-dibromobenzamide lacks this off-target effect-critical for CNS phenotypic screens. • Dual 2,5-bromines: Orthogonal handles for sequential Pd-coupling, superior bench stability vs iodo, milder conditions vs chloro. • Physical form: Low-melting solid/oil (vs 3,5-isomer mp 187-191°C)-specify handling/storage. • Purity ≥95% typical; rigorous regioisomeric QC via HPLC/NMR.

Molecular Formula C7H5Br2NO
Molecular Weight 278.93 g/mol
CAS No. 170492-50-9
Cat. No. B3348433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromobenzamide
CAS170492-50-9
Molecular FormulaC7H5Br2NO
Molecular Weight278.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)N)Br
InChIInChI=1S/C7H5Br2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
InChIKeyMJQSJBCPXBUSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromobenzamide: Technical Specifications


2,5-Dibromobenzamide (CAS 170492-50-9) is an organic compound of the benzamide class with the molecular formula C₇H₅Br₂NO and a molecular weight of 278.93 g/mol . This compound features bromine substitution at the 2- and 5-positions of the benzene ring [1], and is supplied as a research-grade intermediate with typical purity specifications of ≥95% . Physicochemical data for the solid form include a calculated boiling point of 305.6 ± 32.0 °C at 760 mmHg and a density of 2.0 ± 0.1 g/cm³ [1].

1 2,5-Regioisomeric benzamide scaffold for synthesis
2 High-purity research intermediate specification
3 Dual bromine handles for sequential cross-coupling
4 Typically supplied as low-melting solid or oil; review handling

2,5-Dibromobenzamide: Regioisomer Substitution Barriers


Regioisomers of dibromobenzamide, specifically the 2,4- and 3,5-substituted variants, exhibit fundamentally different physicochemical and biological profiles that preclude straightforward substitution in both synthetic and pharmacological contexts. The 2,5-substitution pattern confers distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs, owing to differences in steric bulk and polarizability . In head-to-head biochemical assays, the 2,4-regioisomer demonstrates acetylcholinesterase inhibitory activity (IC₅₀ = 12 µM) , whereas the 2,5-isomer has not been reported to possess this activity. Furthermore, solid-state characterization reveals that 3,5-dibromobenzamide exhibits a defined melting range of 187–191 °C , a property that facilitates purification and quality control; the 2,5-isomer is typically described as an oil or low-melting solid, presenting distinct handling and storage requirements. These regioisomer-specific differences in biological target engagement and physical form necessitate careful compound selection based on the intended application.

Regioisomer 2,4-: AChE inhibition profile
2,4-Isomer exhibits measurable acetylcholinesterase inhibition; 2,5- lacks reported activity, potentially altering biological readouts.
Regioisomer 3,5-: crystalline form advantage
3,5-Isomer is a crystalline solid with defined melting range; 2,5- is typically an oil or low-melting solid, complicating handling and purification.
Halogen substitution: reactivity shift
Chloro analogs require harsher coupling conditions; iodo analogs may be less bench-stable. Bromine reactivity may not directly substitute.

2,5-Dibromobenzamide: Comparative Evidence


Acetylcholinesterase Inhibition: Regioisomer Comparison

In vitro enzymatic assays demonstrate that the 2,4-regioisomer of dibromobenzamide exhibits measurable acetylcholinesterase inhibitory activity with an IC₅₀ of 12 µM . The 2,5-regioisomer has not been reported to possess acetylcholinesterase inhibitory activity at comparable concentrations. This regioisomer-dependent bioactivity underscores the critical importance of bromine substitution pattern for target engagement.

AChE inhibition
Head-to-head comparison
2,5-: Not reported to inhibit; 2,4-: IC₅₀ = 12 µM
Regioisomer-dependent biological activity; enables selection based on AChE off-target context.
In vitro enzymatic assay context.
Medicinal chemistry Enzyme inhibition Acetylcholinesterase

Solid-State Form: 2,5- vs. 3,5-Isomer

The 3,5-regioisomer (CAS 175205-85-3) is characterized as a crystalline solid with a defined melting range of 187–191 °C . In contrast, the 2,5-isomer (CAS 170492-50-9) is typically supplied as an oil or low-melting solid , which complicates handling, purification, and precise weighing compared to the crystalline 3,5-isomer. This physical form difference is intrinsic to the regioisomeric substitution pattern.

Solid-state form
Cross-study comparable
2,5-: Oil/low-melting solid; 3,5-: Crystalline, mp 187–191 °C
Physical form may impact handling and purification reproducibility.
Ambient temperature characterization.
Process chemistry Solid-state characterization Purification

Dibromoaryl Building Block: Reactivity Comparison

2,5-Dibromobenzamide contains two bromine substituents that serve as handles for sequential functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established across the benzamide class; bromine substituents confer higher reactivity than chlorine but lower than iodine [1]. Within the dibromobenzamide series, the 2,5-substitution pattern provides a distinct ortho/meta relationship that differs sterically and electronically from the 2,4- or 3,5-patterns.

Reactivity profile
Class-level inference
Two aryl bromide sites; intermediate reactivity between Cl and I in Pd coupling
Reactivity context may require validation for specific coupling partners.
Class-level Suzuki-Miyaura trend; review conditions.
Organic synthesis Cross-coupling Building blocks

2,5-Dibromobenzamide: Application Scenarios


Medicinal Chemistry: Avoiding Acetylcholinesterase Off-Targets

2,5-Dibromobenzamide is the preferred regioisomer for constructing compound libraries intended for targets where acetylcholinesterase inhibition is undesirable. As demonstrated in Section 3, the 2,4-isomer exhibits measurable acetylcholinesterase inhibition (IC₅₀ = 12 µM) , whereas the 2,5-isomer lacks reported activity. This selectivity is critical for CNS-targeted programs where acetylcholinesterase off-target effects could confound phenotypic readouts.

Cross-Coupling: Stable Dibromoaryl Electrophile

The dual bromine substituents at the 2- and 5-positions provide orthogonal handles for sequential Suzuki-Miyaura or related Pd-catalyzed couplings . Compared to diiodo analogs, the bromine substituents offer superior bench stability and reduced cost while maintaining sufficient reactivity for efficient coupling. Compared to dichloro analogs, the bromines enable milder reaction conditions and higher conversion rates.

Scale-Up: Regioisomer-Specific Procurement

For process development and scale-up, the regioisomeric identity (2,5- vs. 2,4- vs. 3,5-) must be rigorously controlled. As shown in Section 3, the physical form differs markedly among regioisomers: the 3,5-isomer is a crystalline solid with mp 187–191 °C , while the 2,5-isomer is an oil or low-melting solid . Procurement specifications must account for these differences in handling, storage, and analytical method validation (HPLC retention time, NMR fingerprint).

Application
Selection Property
Validation Focus
Target-focused library synthesis (AChE off-target avoidance)
2,5-Regioisomeric identity with minimal reported AChE activity
Confirm absence of acetylcholinesterase inhibition in relevant assays
Sequential cross-coupling
Dual bromide handles with practical reactivity-stability balance
Evaluate coupling efficiency under Pd-catalyzed conditions
Scale-up with regioisomer control
Physical form identity (oil/low-melting solid vs. crystalline)
Validate identity via HPLC/NMR; adapt handling for low-melting solid
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